molecular formula C14H13F2NO2 B3011100 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid CAS No. 2248339-59-3

2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid

Cat. No. B3011100
CAS RN: 2248339-59-3
M. Wt: 265.26
InChI Key: XVLDALUFIBYLKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid, also known as DFMB, is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and cancer development. 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cancer development.
Biochemical and Physiological Effects:
2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid for lab experiments is its potency and selectivity, which makes it a useful tool for investigating specific enzymes and signaling pathways. However, 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid, including the development of new analogs with improved potency and selectivity, the investigation of its potential use in combination with other drugs, and the exploration of its applications in material science. Additionally, more research is needed to fully understand the mechanism of action of 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid and its potential side effects.

Synthesis Methods

2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid can be synthesized through a multi-step process involving the reaction of 2,5-dimethylpyrrole with difluoromethyl bromide, followed by the reaction of the resulting intermediate with benzoic acid. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has been found to exhibit potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of new drugs. 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has also been investigated for its potential use in the synthesis of organic materials, such as polymers and liquid crystals.

properties

IUPAC Name

2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2/c1-8-7-11(13(15)16)9(2)17(8)12-6-4-3-5-10(12)14(18)19/h3-7,13H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLDALUFIBYLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(=O)O)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.